Spiro[8H-naphth[2',1'

Description

Spiro[8H-naphth[2',1':4,5]indeno[2,1-b]furan-8,2′-piperidine] is a structurally complex spiro compound characterized by a fused naphtho-indeno-furan system connected to a piperidine ring via a central spiro carbon atom. Its rigid, three-dimensional architecture enhances binding specificity to biological targets, making it a scaffold of interest in drug discovery .

Properties

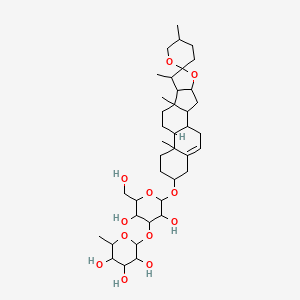

Molecular Formula |

C39H62O12 |

|---|---|

Molecular Weight |

722.9 g/mol |

IUPAC Name |

2-[3,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(45)34(30(42)27(16-40)49-36)50-35-32(44)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 |

InChI Key |

OJCPWEBMROBPTK-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)C)O)O)O)O)C)C)C)OC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[8H-naphth[2’,1’] typically involves multicomponent reactions using 2-naphthol as a starting material. The electron-rich aromatic framework of 2-naphthol allows it to participate in various organic transformations, leading to the formation of spiro compounds. One common method involves the condensation of 2-naphthol with aryl or heteroaryl aldehydes in the presence of ammonia at room temperature .

Industrial Production Methods

Industrial production of Spiro[8H-naphth[2’,1’] may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of specific catalysts, controlled temperature, and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

Spiro[8H-naphth[2’,1’] undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have demonstrated that derivatives of Spiro[8H-naphth[2',1'] exhibit promising anticancer properties. For instance, naphthalene-substituted triazole spirodienones have shown remarkable in vitro cytotoxic activity against breast cancer cell lines. Specifically, compound 6a was noted for its ability to induce apoptosis and arrest the cell cycle in MDA-MB-231 cells, with subsequent in vivo studies indicating effective tumor suppression without significant toxicity at a dosage of 20 mg/kg .

SARS-CoV-2 Inhibition

Another area of exploration involves the synthesis of spiro compounds as potential inhibitors of SARS-CoV-2 proteases. A recent study reported the synthesis of spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide derivatives, which were evaluated using molecular docking techniques against the main protease of SARS-CoV-2. These compounds displayed favorable drug-likeness profiles and significant binding affinities, suggesting their potential as therapeutic agents for COVID-19 .

Materials Science Applications

Photochromic Dyes

Spiro[8H-naphth[2',1'] derivatives have been utilized in the development of photochromic dyes. These dyes possess unique optical properties that can be exploited in various applications, including photovoltaics. Research has indicated that spiro-indoline naphthoxazines and naphthopyrans can function effectively as photosensitizers in dye-sensitized solar cells (DSSCs). The study highlighted the relationship between their structure and photovoltaic performance, demonstrating their potential for enhancing solar energy conversion efficiency .

Organic Light-Emitting Diodes

The spiro structure is also prominent in organic light-emitting diodes (OLEDs). Compounds derived from Spiro[8H-naphth[2',1'] exhibit excellent thermal stability and unique electronic properties, making them suitable candidates for OLED applications. Their orthogonally rigid structure contributes to improved charge transport characteristics, which are critical for efficient light emission .

Data Tables

The following table summarizes key findings related to the applications of Spiro[8H-naphth[2',1']:

Case Studies

-

Anticancer Study of Naphthalene Derivatives

- A series of naphthalene-substituted triazole spirodienones were synthesized and evaluated for their anticancer activity. Compound 6a was particularly noted for its ability to induce apoptosis and inhibit tumor growth in animal models.

-

Development of SARS-CoV-2 Inhibitors

- Researchers synthesized various spiro derivatives targeting the main protease of SARS-CoV-2. Molecular docking studies revealed that several compounds exhibited strong binding interactions, indicating potential for therapeutic development against COVID-19.

-

Application in Photovoltaics

- The design and synthesis of new photochromic compounds incorporating spiro structures were investigated for use in solar cells. The results indicated enhanced efficiency due to favorable optical properties and stability under light exposure.

Mechanism of Action

The mechanism of action of Spiro[8H-naphth[2’,1’] involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact mechanism depends on the specific application and the molecular structure of the compound.

Comparison with Similar Compounds

Comparison with Similar Spiro Compounds

Structural and Physicochemical Properties

Table 1: Key Structural and Physical Properties

Key Observations :

- Ring Systems : While Spiro[8H-naphth...] features a fused aromatic system, simpler analogs like spiro[cyclohexane-1,2'-tetralin] prioritize aliphatic or ketal rings .

- Thermal Stability: Melting points vary significantly with substituents. For example, nitro/methoxy groups in spiroacridines increase rigidity (melting points up to 301°C) , whereas glycosylation in smilageninoside reduces thermal stability .

- Solubility: Glycosylated derivatives (e.g., smilageninoside, agaveside C) exhibit enhanced aqueous solubility due to sugar moieties , unlike non-polar analogs like solasodine.

Key Observations :

Biological Activity

Spiro[8H-naphth[2',1'] compounds represent a unique class of spirocyclic structures that have gained attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with these compounds, focusing on their synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis of Spiro[8H-naphth[2',1']

The synthesis of spiro[8H-naphth[2',1'] derivatives typically involves multicomponent reactions, where various reagents are combined under specific conditions to yield the desired spirocyclic structure. Recent studies have highlighted several synthetic methodologies that facilitate the production of these compounds, often incorporating catalysts to enhance yield and selectivity.

Biological Activities

The biological activities of spiro[8H-naphth[2',1'] compounds include:

- Antimicrobial Activity : Several studies have reported the antimicrobial properties of spiro compounds. For instance, spirooxindoles derived from naphthalene structures have demonstrated significant activity against Gram-positive and Gram-negative bacteria, showcasing their potential as novel antimicrobial agents .

- Anti-inflammatory Properties : Research indicates that certain spiro compounds exhibit anti-inflammatory effects, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity positions them as potential candidates for treating inflammatory diseases .

- Anticancer Activity : Spirocyclic compounds have also been explored for their anticancer properties. Some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves modulation of signaling pathways related to cell survival and death .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of synthesized spirooxindoles against a range of bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 5 µg/mL against resistant strains, highlighting their potential in overcoming antibiotic resistance .

- Anti-inflammatory Mechanisms : In vitro studies demonstrated that spiro[8H-naphth[2',1'] derivatives could significantly reduce the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting a mechanism for their anti-inflammatory effects .

- Anticancer Potential : A series of spirocyclic compounds were tested for cytotoxicity against various cancer cell lines. Notably, one compound showed an IC50 value of 10 µM against breast cancer cells, indicating robust anticancer activity .

Data Table: Biological Activities of Spiro[8H-naphth[2',1']

| Compound | Activity Type | Target/Assay | IC50/MIC Values |

|---|---|---|---|

| Spirooxindole A | Antimicrobial | E. coli | MIC = 5 µg/mL |

| Spirooxindole B | Anti-inflammatory | NO production in macrophages | IC50 = 20 µM |

| Spirocyclic C | Anticancer | Breast cancer cell line | IC50 = 10 µM |

Q & A

Q. Case Study :

- Objective : Predict regioselectivity in cycloaddition reactions.

- Tool : Gaussian (DFT calculations at B3LYP/6-31G* level).

- Outcome : Identify favored reaction pathways with lower activation energies.

(Basic) What are the best practices for documenting experimental procedures in Spiro compound research?

Methodological Answer:

Follow IMRaD structure (Introduction, Methods, Results, Discussion) :

- Materials : Specify purity grades (e.g., USP 35–NF 30 standards ).

- Methods : Detail reaction conditions (time, temperature, solvent ratios).

- Data Archiving : Share raw spectra and crystallography data in repositories (e.g., Cambridge Crystallographic Data Centre).

Checklist for Reproducibility :

- Include instrument calibration details (e.g., NMR spectrometer frequency).

- Report statistical software versions (e.g., R 4.3.1).

- Disclose conflicts of interest and funding sources.

(Advanced) How can interdisciplinary approaches advance Spiro compound research?

Methodological Answer:

- Material Science : Investigate Spiro compounds as organic semiconductors (e.g., via UV-Vis and cyclic voltammetry).

- Pharmacology : Use high-throughput screening (HTS) platforms for drug discovery .

- Environmental Chemistry : Study degradation pathways using LC-MS and ecotoxicity assays.

Collaboration Framework:

Define shared objectives using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Establish data-sharing protocols (e.g., cloud-based platforms like LabArchives).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.